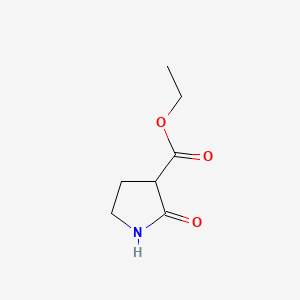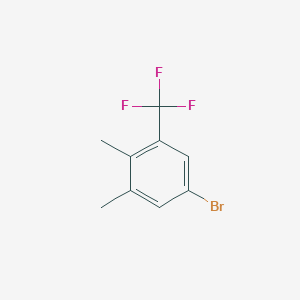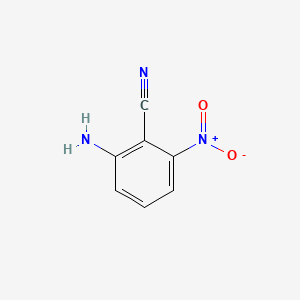
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring with a chlorine atom at the 6-position and two keto groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyanuric chloride with hydrazine hydrate, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize the production efficiency.
化学反应分析
Types of Reactions
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The keto groups can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: These reactions often require the use of strong acids or bases and elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-1,2,4-triazine-3,5(2H,4H)-dione or 6-thio-1,2,4-triazine-3,5(2H,4H)-dione can be formed.
Oxidation and Reduction Products: Various oxidation states of the triazine ring can be achieved, leading to compounds with different properties.
Cyclization Products: More complex heterocyclic compounds can be synthesized, which may have unique chemical and physical properties.
科学研究应用
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes, where its reactivity and stability are advantageous.
作用机制
The mechanism of action of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it may also interact with nucleic acids, leading to changes in gene expression and cellular function.
相似化合物的比较
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione: Lacks the chlorine atom at the 6-position, resulting in different reactivity and properties.
6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione: Contains a methyl group instead of a chlorine atom, leading to variations in chemical behavior and applications.
6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a phenyl group introduces aromaticity and affects the compound’s reactivity and stability.
Uniqueness
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The compound’s stability and ability to undergo various chemical transformations make it valuable in both research and industrial applications.
属性
IUPAC Name |
6-chloro-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUKVVDKNFETLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482954 |
Source


|
| Record name | CTK3C4642 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-44-9 |
Source


|
| Record name | CTK3C4642 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)


![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)








